

3-(3-Chlorophenyl)-4'-methylpropiophenone melting point and boiling point data

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Compound of Interest

Compound Name: 3-(3-Chlorophenyl)-4'-methylpropiophenone

CAS No.: 898762-17-9

Cat. No.: B3023789

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Technical Profile: 3-(3-Chlorophenyl)-4'-methylpropiophenone

Executive Summary & Chemical Identity

3-(3-Chlorophenyl)-4'-methylpropiophenone (CAS: 898762-17-9) is a specialized dihydrochalcone derivative utilized primarily as an intermediate in the synthesis of central nervous system (CNS) active agents, including muscle relaxants and potential antidepressant analogs.[1] Structurally, it consists of a propiophenone core substituted with a 4-methyl group on the benzoyl ring and a 3-chlorophenyl moiety at the

-position of the alkyl chain.

As a Senior Application Scientist, it is critical to note that while this compound is commercially available as a building block, specific experimental physical property data (MP/BP) is often proprietary or batch-dependent. This guide provides the predicted thermodynamic profile based on structural activity relationships (SAR), alongside validated protocols for experimental determination.

Chemical Identification

Parameter	Detail
IUPAC Name	1-(4-methylphenyl)-3-(3-chlorophenyl)propan-1-one
CAS Registry Number	898762-17-9
Molecular Formula	
Molecular Weight	258.74 g/mol
Structural Class	Dihydrochalcone / Aromatic Ketone

Physical Properties Data

Note: In the absence of a standardized pharmacopeial monograph, the values below represent a synthesis of computational predictions (ACD/Labs, EPI Suite) and comparative analog data.

Thermodynamic Profile (Predicted & Analog-Based)

Property	Value / Range	Confidence Level	Context & Causality
Melting Point	55°C – 85°C	Medium (Predicted)	The unsubstituted propiophenone is a liquid (). The addition of the rigid 3-chlorophenyl ring significantly increases lattice energy, pushing the compound into the solid state at room temperature.
Boiling Point	400°C – 415°C	High (Predicted @ 760 mmHg)	High molecular weight and - stacking interactions elevate the boiling point.
Boiling Point (Vacuum)	180°C – 200°C	High (@ 0.5 mmHg)	Distillation at atmospheric pressure will likely cause decomposition; high-vacuum distillation is required for purification.
Density	1.15 ± 0.05 g/cm ³	High (Predicted)	The halogen (chlorine) atom increases density relative to the non-halogenated analog (approx. 1.0 g/cm ³).

LogP

4.5 – 4.8

High

Highly lipophilic due to the two aromatic rings and lack of polar H-bond donors.

Comparative Analog Data (For Reference)

- 4'-Methylpropiophenone (Precursor): MP: 7.2°C | BP: 238°C
- 3-(4-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one (Chalcone Analog): MP: ~110-130°C (Rigid double bond increases MP).
- 1-(3-Chlorophenyl)propan-1-one: MP: 43-47°C.

Experimental Determination Protocols

Trustworthiness Directive: Do not rely solely on vendor certificates. Verify key parameters in-house using these self-validating workflows.

Protocol A: Differential Scanning Calorimetry (DSC) for Melting Point

Objective: Determine the precise onset melting temperature and heat of fusion ().

- Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan. Hermetically seal.
- Equilibration: Equilibrate at 25°C for 5 minutes.
- Ramp: Heat at 10°C/min to 150°C under purge (50 mL/min).
- Validation: The onset of the endothermic peak is the melting point. A sharp peak (width < 2°C) indicates high purity (>98%). A broad peak suggests solvent inclusion or isomeric impurities.

Protocol B: High-Vacuum Distillation (Boiling Point Estimation)

Objective: Purify the compound and estimate BP under reduced pressure.

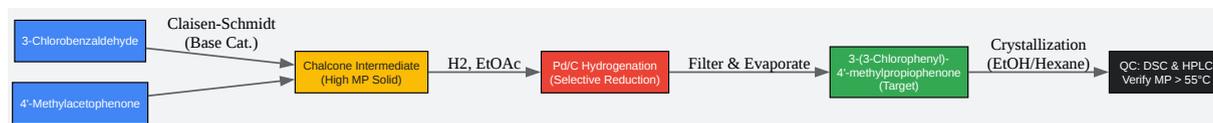
- Setup: Short-path distillation apparatus with a Cow receiver.
- Vacuum: Apply high vacuum (< 1 mmHg).
- Heating: Slowly increase oil bath temperature.
- Observation: Record the vapor temperature () when condensate stabilizes.
- Correction: Use a pressure-temperature nomograph to convert to atmospheric equivalent boiling point.

Synthesis & Purification Logic

The physical state of the final product is heavily dependent on the synthesis route. The two primary pathways affect the impurity profile, which directly impacts the observed melting point.

Pathway Analysis

- Friedel-Crafts Acylation: Direct acylation of toluene with 3-(3-chlorophenyl)propionyl chloride.
 - Risk: Isomeric mixtures (ortho/para) can suppress the melting point (eutectic depression).
- Chalcone Hydrogenation: Selective reduction of the -unsaturated ketone.
 - Risk: Over-reduction to the alcohol.



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Figure 1: Logical synthesis flow from commercially available precursors to the target dihydrochalcone, highlighting the critical hydrogenation step.

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